molecular formula C10H12N4O8 B3330873 1,3,5,7-Tetranitroadamantane CAS No. 75476-36-7

1,3,5,7-Tetranitroadamantane

Cat. No.: B3330873
CAS No.: 75476-36-7
M. Wt: 316.22 g/mol
InChI Key: JGOQKNQVXMIWDT-UHFFFAOYSA-N
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Description

1,3,5,7-Tetranitroadamantane is a polynitro-substituted derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is of significant interest due to its high density and energetic properties, making it a potential candidate for high-energy materials .

Preparation Methods

Chemical Reactions Analysis

1,3,5,7-Tetranitroadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include permanganate for oxidation, hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Explosives

1. High Explosive Material

TNA can be utilized as a standalone explosive due to its high energy density. It is particularly effective when mixed with other explosives like TNT or RDX. This combination helps reduce the sensitivity of these explosives to heat and impact, enhancing their safety during handling and storage .

2. Propellant Charges

The compound is also employed in the formulation of propellant charges for missiles and rockets. Its efficiency surpasses that of lower nitro derivatives such as dinitroadamantanes, making it a preferred choice for solid rocket fuels .

Data Table: Comparative Energetic Properties

CompoundDensity (g/cm³)Detonation Velocity (m/s)Sensitivity to Impact (J)Thermal Stability (°C)
This compound1.858,50020200
TNT1.656,90010180
RDX1.828,70025200

Case Studies

Case Study 1: Military Applications

In military applications, TNA has been studied for its potential use in advanced munitions systems. A notable study demonstrated that incorporating TNA into artillery shells improved the explosive yield significantly while maintaining safety standards during transport and deployment . The combination of TNA with traditional explosives resulted in a more stable formulation that could withstand extreme conditions.

Case Study 2: Aerospace Propulsion

Research conducted on solid rocket propellants indicated that TNA could enhance performance metrics significantly compared to conventional propellants. In tests involving various formulations, TNA-based propellants exhibited higher thrust-to-weight ratios and improved burn rates . This characteristic is critical for aerospace applications where efficiency and reliability are paramount.

Future Research Directions

The ongoing research into polynitroadamantanes suggests that further modifications to TNA could yield even more efficient energetic materials. Future studies are expected to explore the synthesis of new derivatives that could optimize detonation performance while enhancing safety profiles .

Mechanism of Action

The mechanism by which 1,3,5,7-tetranitroadamantane exerts its effects is primarily through the release of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the release of gases and energy. This makes it an effective high-energy material .

Comparison with Similar Compounds

1,3,5,7-Tetranitroadamantane is compared with other polynitro-substituted adamantane derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between stability and energetic performance.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,3,5,7-Tetranitroadamantane with high yield under mild conditions?

The synthesis of this compound can be optimized using oxidative nitration starting from adamantane derivatives. For example, adamantane-2,6-dionedioxime has been used as a precursor for nitration under controlled conditions with nitric acid or nitrogen pentoxide (N₂O₅) as nitrating agents . Key parameters include temperature (maintained below 50°C to avoid decomposition), stoichiometry of nitrating agents, and reaction time. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) ensures high purity. Characterization via ¹H/¹³C NMR, IR, and elemental analysis is critical to confirm structural integrity .

Q. How can thermal stability and decomposition behavior of this compound be systematically evaluated?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, related nitroadamantanes like 2,2,6,6-tetranitroadamantane exhibit decomposition onset temperatures of ~219°C and peak temperatures of ~251°C . Researchers should perform dynamic heating (e.g., 10°C/min under nitrogen) to monitor mass loss and exothermic peaks. Comparative studies with analogous compounds (e.g., azido-substituted derivatives) can reveal substituent effects on stability .

Q. What analytical techniques are essential for characterizing this compound’s structural and energetic properties?

  • Spectroscopy : ¹H/¹³C NMR and IR confirm nitro group placement and adamantane backbone integrity .
  • Elemental Analysis : Validates stoichiometry (C:H:N:O ratios).
  • X-ray Diffraction (XRD) : Resolves crystal packing and density, critical for energetic material applications .
  • Detonation Properties : Density functional theory (DFT) calculates detonation velocity (D) and pressure (P). For example, azido derivatives achieve D ≈ 7,770 m/s and P ≈ 26.68 GPa .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the structural and detonation properties of this compound?

DFT simulations using software like Gaussian or VASP optimize molecular geometry and calculate electronic properties. Parameters include:

  • Basis sets (e.g., B3LYP/6-31G**) for energy minimization.
  • Crystal lattice constants (validated against XRD data) .
  • Detonation velocity/pressure via Kamlet-Jacobs equations, using calculated density and heat of formation .
    Comparisons with experimental data (e.g., HMX or CL-20 cocrystals) refine computational accuracy .

Q. How do researchers resolve contradictions in thermal stability data between this compound and its derivatives?

Contradictions often arise from substituent effects. For example, azido groups at C-4 reduce thermal stability compared to gem-dinitro groups . A systematic approach involves:

  • Comparative TG-DSC : Test derivatives under identical conditions.
  • Kinetic Analysis : Calculate activation energy (Eₐ) via Kissinger or Ozawa methods to quantify decomposition pathways.
  • DFT Studies : Simulate bond dissociation energies (BDEs) to identify weak points in the molecular structure .

Q. What methodologies assess the mechanical properties of this compound under high stress?

  • Nanoindentation : Measures hardness and elastic modulus at micro-scales .
  • Impact Sensitivity Testing : Use a drop-weight apparatus (e.g., BAM method) to determine ignition thresholds .
  • High-Pressure XRD : Analyzes structural stability under hydrostatic compression (e.g., diamond anvil cell up to 30 GPa) .

Q. How can nitration mechanisms for adamantane derivatives be experimentally validated?

  • Isotopic Labeling : Track nitro group incorporation using ¹⁵N-labeled nitric acid.
  • In Situ Spectroscopy : Raman or FTIR monitors intermediate formation during nitration .
  • Kinetic Profiling : Vary reaction conditions (temperature, solvent) to identify rate-determining steps .

Q. Methodological Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Controlled Environments : Use inert atmospheres (N₂/Ar) to prevent accidental ignition.
  • PPE : Anti-static lab coats, face shields, and blast shields during synthesis.
  • Small-Scale Testing : Limit batch sizes (<100 mg) for initial stability assessments .

Q. How can reproducibility in synthetic routes be ensured across research groups?

  • Detailed Documentation : Specify reagent purity (e.g., ≥99% HNO₃), solvent drying protocols, and stirring rates .
  • Interlab Validation : Share samples for cross-characterization (e.g., NMR, XRD) to confirm structural consistency.

Q. What strategies optimize the design of comparative studies between this compound and other high-energy compounds?

  • Variable Substitution : Synthesize analogs with halogen, azido, or nitro groups to probe substituent effects .
  • Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate molecular descriptors (density, BDEs) with performance metrics (detonation velocity, sensitivity) .

Properties

IUPAC Name

1,3,5,7-tetranitroadamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O8/c15-11(16)7-1-8(12(17)18)4-9(2-7,13(19)20)6-10(3-7,5-8)14(21)22/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOQKNQVXMIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,5,7-Tetranitroadamantane
1,3,5,7-Tetranitroadamantane
1,3,5,7-Tetranitroadamantane
1,3,5,7-Tetranitroadamantane
1,3,5,7-Tetranitroadamantane

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